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Abstract
O-2172 is a synthetic, non-nitrogenous analogue of methylphenidate, developed by Organix

Inc. It functions as a potent and selective dopamine reuptake inhibitor (DRI). Structurally, it is

methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, distinguishing itself from methylphenidate

by the substitution of a cyclopentane ring for the piperidine ring and the addition of a 3,4-

dichloro substitution on the phenyl ring.[1] This modification, notably the absence of the

nitrogen lone pair, demonstrates that selective binding to the dopamine transporter (DAT) and

potent inhibition of dopamine reuptake can be achieved without this traditional pharmacophore.

O-2172 has been identified as a designer drug, sometimes sold under the name DCCPM. This

guide provides a comprehensive overview of the pharmacological properties of O-2172,

including its mechanism of action, binding affinity, in vitro efficacy, and the experimental

protocols used for its characterization.

Mechanism of Action
O-2172 exerts its pharmacological effects primarily by acting as a dopamine reuptake inhibitor.

It binds to the dopamine transporter (DAT), a protein responsible for the reabsorption of

dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process,

O-2172 increases the extracellular concentration of dopamine, thereby enhancing

dopaminergic neurotransmission. This mechanism is shared with other stimulants like

methylphenidate and cocaine.
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Signaling Pathway
The inhibition of the dopamine transporter by O-2172 leads to a cascade of downstream

signaling events initiated by the increased availability of dopamine in the synapse. This

elevated dopamine concentration results in prolonged activation of postsynaptic dopamine

receptors (D1-like and D2-like families).
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Figure 1: Mechanism of Action of O-2172.

Quantitative Pharmacological Data
The in vitro activity of O-2172 has been characterized by its ability to inhibit radioligand binding

to the dopamine and serotonin transporters. The following table summarizes the available

quantitative data for O-2172.

Parameter Target Value Reference

IC₅₀
Dopamine Transporter

(DAT)
47 nM Meltzer et al., 2003

IC₅₀
Serotonin Transporter

(SERT)
7000 nM Meltzer et al., 2003

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.
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Based on these values, O-2172 demonstrates a high degree of selectivity for the dopamine

transporter over the serotonin transporter, with a selectivity ratio (SERT IC₅₀ / DAT IC₅₀) of

approximately 149.

Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the

pharmacological characterization of O-2172.

Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific

receptor or transporter. In the case of O-2172, these assays were performed to measure its

inhibitory potency at the dopamine and serotonin transporters.

Objective: To determine the IC₅₀ values of O-2172 for the dopamine transporter (DAT) and the

serotonin transporter (SERT).

Experimental Workflow:
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Figure 2: General workflow for radioligand binding assays.

Detailed Methodology:

Tissue Preparation: For the DAT binding assay, tissue from the caudate and putamen of

monkey brains is typically used. For the SERT binding assay, the brainstem is a suitable
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source. The tissue is homogenized in a buffered solution.

Membrane Preparation: The homogenate is subjected to centrifugation to pellet the cell

membranes, which contain the transporters. The resulting membrane pellet is washed and

resuspended in an appropriate assay buffer.

Radioligands:

For the dopamine transporter assay, [³H]WIN 35,428 is a commonly used radioligand.

For the serotonin transporter assay, [³H]citalopram is a selective radioligand.

Assay Procedure:

Aliquots of the membrane preparation are incubated in the presence of a fixed

concentration of the respective radioligand and varying concentrations of the unlabeled

test compound (O-2172).

The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for

a duration sufficient to reach equilibrium.

Non-specific binding is determined in the presence of a high concentration of a known

potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT).

Separation and Quantification:

The incubation is terminated by rapid filtration through glass fiber filters, which traps the

membranes with the bound radioligand while allowing the unbound radioligand to pass

through.

The filters are then washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-

response curve, from which the IC₅₀ value is determined. The Ki (inhibitory constant) can be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


calculated from the IC₅₀ using the Cheng-Prusoff equation, which also requires the Kd

(dissociation constant) of the radioligand.

Structure-Activity Relationship
O-2172 is an analogue of methylphenidate. The key structural differences are the replacement

of the piperidine ring with a cyclopentane ring and the addition of a 3,4-dichloro substitution on

the phenyl ring. The fact that O-2172 retains high affinity for the dopamine transporter despite

the absence of the nitrogen atom found in methylphenidate and cocaine is a significant finding

in the structure-activity relationship of dopamine reuptake inhibitors. It indicates that the

nitrogen lone pair, while important in many DAT ligands, is not an absolute requirement for

potent binding and inhibition. The cyclopentane moiety likely occupies the same lipophilic

pocket as the piperidine ring of methylphenidate.

Preclinical and Clinical Data
To date, there is a lack of publicly available, peer-reviewed preclinical in vivo data or any

clinical trial information for O-2172. Its primary characterization has been through in vitro

binding and uptake assays. The compound has been noted for its sale as a designer drug, but

its full in vivo pharmacological profile, including pharmacokinetics, pharmacodynamics, and

safety, has not been formally documented in the scientific literature.

Conclusion
O-2172 is a potent and selective dopamine reuptake inhibitor with a unique chemical structure

that distinguishes it from classical stimulants like methylphenidate and cocaine. Its high affinity

for the dopamine transporter, despite the absence of a nitrogen atom, provides valuable

insights for the design of novel DAT ligands. While its in vitro pharmacological profile is well-

defined, a comprehensive understanding of its in vivo effects and therapeutic potential requires

further investigation through preclinical and clinical studies. The current data establishes O-
2172 as a significant tool for research into the structure and function of the dopamine

transporter.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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